1-Benzyl-3-butylthiourea

Description

Contextualization within the Broader Scope of Thiourea (B124793) Chemistry

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as the foundational structure for a vast class of derivatives. mdpi.com Its structure is analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom, a substitution that significantly alters the molecule's chemical properties. mdpi.com Thioureas are known for their structural versatility, existing in tautomeric thione and thiol forms. mdpi.com This dual nature, combined with the presence of reactive nitrogen and sulfur atoms, allows for a wide range of chemical modifications and coordination possibilities with metal ions. mdpi.comtandfonline.comuobasrah.edu.iq The thiourea scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in bioactive compounds. researchgate.netchemicaljournal.in These derivatives have found applications in various fields, including agriculture as herbicides and insect growth regulators, and in medicinal chemistry with a broad spectrum of reported biological activities. researchgate.net

The core structure of thiourea allows for substitution at its nitrogen atoms, leading to mono-, di-, tri-, and tetra-substituted derivatives. researchgate.netsemanticscholar.org N,N'-disubstituted thioureas, such as 1-Benzyl-3-butylthiourea, represent a significant subclass where both nitrogen atoms bear a substituent. This disubstitution pattern profoundly influences the molecule's steric and electronic properties, which in turn dictates its chemical reactivity and biological interactions.

Historical Perspective of N,N'-Disubstituted Thiourea Derivatives in Academic Inquiry

The study of thiourea and its derivatives dates back to the early 20th century, with initial interest in their synthesis and coordination chemistry. globalresearchonline.net The development of synthetic routes, often involving the reaction of isothiocyanates with amines, has been a long-standing area of research, allowing for the creation of a vast library of substituted thioureas. globalresearchonline.netresearchgate.net Historically, N,N'-disubstituted thioureas have been investigated for their diverse applications, ranging from roles in the synthesis of heterocyclic compounds to their use as ligands for transition metal complexes. uobasrah.edu.iqglobalresearchonline.net

In medicinal chemistry, early examples of thiourea derivatives demonstrated therapeutic potential, laying the groundwork for modern chemotherapy. nih.gov Over the years, academic inquiry has shifted towards understanding the structure-activity relationships (SAR) of these compounds, seeking to correlate specific substitution patterns with enhanced biological effects. This has led to the design and synthesis of numerous N,N'-disubstituted thiourea derivatives with tailored properties for specific biological targets. rsc.org

Significance and Emerging Research Trajectories for Thiourea Scaffolds

The significance of the thiourea scaffold in modern research is underscored by its wide array of biological activities. mdpi.com Thiourea derivatives have been reported to possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties, among others. mdpi.comrsc.org This broad spectrum of activity makes them attractive candidates for drug discovery and development. chemicaljournal.inbiointerfaceresearch.com

Emerging research trajectories for thiourea scaffolds are focused on several key areas:

Target-Specific Drug Design: Moving beyond broad-spectrum activity, researchers are now designing thiourea derivatives to inhibit specific enzymes or interact with particular receptors involved in disease pathways. biointerfaceresearch.comacs.org For example, they have been investigated as inhibitors of bacterial urease and nitric oxide synthase. rsc.orgnih.gov

Development of Metal-Based Therapeutics: The strong coordinating ability of thioureas with metal ions is being exploited to create novel metal complexes with enhanced biological activity. researchgate.netresearchgate.net These complexes have shown promise as antitumor agents. rsc.org

Applications in Supramolecular Chemistry: The hydrogen bonding capabilities of the thiourea moiety are being utilized in the construction of complex supramolecular assemblies and sensors. researchgate.net

Antimicrobial and Antiparasitic Agents: With the rise of drug-resistant pathogens, there is a renewed interest in thiourea derivatives as a source of new antimicrobial and antiparasitic drugs. researchgate.netresearchgate.net

Rationale for Focused Investigation of this compound

The focused investigation of this compound is driven by the unique combination of its structural features and the potential for novel biological activities. The presence of a flexible butyl group and a more rigid benzyl (B1604629) group on the thiourea core creates an amphipathic molecule with a specific conformational landscape. This particular arrangement of substituents can influence its solubility, membrane permeability, and interactions with biological macromolecules.

While extensive research exists on various N,N'-disubstituted thioureas, the specific properties and potential applications of this compound remain less explored. A detailed study of this compound can contribute to a deeper understanding of the structure-activity relationships within this class of molecules. For instance, comparing its biological profile to other thioureas with different alkyl or aryl substituents can provide valuable insights for the rational design of new therapeutic agents. The synthesis and characterization of such specific derivatives are crucial steps in exploring the vast chemical space of thiourea compounds and unlocking their full potential in chemical and biological research. kent.ac.uk

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H18N2S | N/A |

| Molecular Weight | 222.35 g/mol | N/A |

| Appearance | White solid | researchgate.net |

| Melting Point | 93-94 °C | researchgate.net |

Reported Biological Activities of Thiourea Derivatives

| Activity | Example Derivative(s) | Key Findings | Source |

|---|---|---|---|

| Anticancer | 1,3-benzenedicarbonyl dithioureas | Exhibited cytotoxicity against various cancer cells. | nih.gov |

| Anti-leishmanial | N,N'-disubstituted thiourea derivatives | Some compounds showed significant activity against Leishmania amazonensis. | researchgate.net |

| Urease Inhibition | Alkyl chain-linked thiourea derivatives | Some derivatives showed potent inhibition of jack bean urease. | rsc.org |

| Antibacterial | Thiadiazole-thiourea derivatives | Showed inhibitory activity against Staphylococcus pneumoniae and Bacillus subtilis. | nih.gov |

| Antiviral (Anti-HIV) | 1H-imidazol thiourea derivatives | Emerged as promising anti-HIV agents. | rsc.org |

Structure

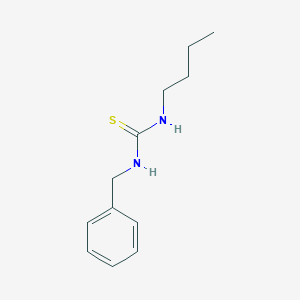

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-butylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-2-3-9-13-12(15)14-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYECBEHUJMLITE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Benzyl 3 Butylthiourea

Established Synthetic Pathways for Thiourea (B124793) Formation

Traditional methods for synthesizing N,N'-disubstituted thioureas like 1-benzyl-3-butylthiourea have been well-established, primarily relying on the reaction of isothiocyanates with amines or the use of carbon disulfide as a thiocarbonyl source.

The most widely utilized and straightforward method for preparing unsymmetrical thioureas is the condensation reaction between an amine and an isothiocyanate. acs.orgijacskros.com This reaction is generally high-yielding and allows for great structural diversity in the final product. mdpi.com For the specific synthesis of this compound, two equivalent pathways are possible:

Reaction of Benzylamine (B48309) with Butyl Isothiocyanate: The nucleophilic nitrogen of benzylamine attacks the electrophilic carbon atom of butyl isothiocyanate.

Reaction of Butylamine (B146782) with Benzyl (B1604629) Isothiocyanate: Conversely, butylamine can be reacted with benzyl isothiocyanate.

This type of reaction is typically conducted in a suitable organic solvent such as dichloromethane (B109758) or ethanol. mdpi.com The process is often carried out at room temperature or with gentle heating (reflux) over several hours. mdpi.com The simplicity of the procedure and the commercial availability of a vast range of amines and isothiocyanates make this the most common route for generating diverse libraries of thiourea derivatives. mdpi.comrsc.org The reaction progress can be monitored using thin-layer chromatography (TLC), and the final product is often purified by simple washing and recrystallization. mdpi.com

An alternative to using isothiocyanates involves the reaction of primary amines with carbon disulfide (CS₂). acs.orgnih.gov This method can be adapted to produce both symmetrical and unsymmetrical thioureas. organic-chemistry.orgtandfonline.comacs.org The reaction mechanism proceeds through the initial formation of a dithiocarbamate (B8719985) salt intermediate from the first amine and CS₂. organic-chemistry.orgnih.gov This intermediate can then react with a second, different amine to yield an unsymmetrical thiourea. nih.gov

Several reagents have been developed to promote this transformation under mild conditions. For instance, carbon tetrabromide has been used to facilitate the one-pot reaction of amines and carbon disulfide, leading to high yields of thioureas in short reaction times. lnu.edu.cnbohrium.com In a typical procedure, two equivalents of a primary amine react with one equivalent of carbon disulfide. lnu.edu.cn To synthesize an unsymmetrical derivative like this compound, the dithiocarbamate formed from one amine (e.g., benzylamine) and CS₂ is generated in situ before the addition of the second amine (butylamine). nih.gov Various catalysts, including zinc, have also been employed to improve reaction efficiency and conditions. tandfonline.com

Table 1: Comparison of Established Synthetic Pathways for Unsymmetrical Thioureas

| Feature | Amine + Isothiocyanate Condensation | Amine + Carbon Disulfide Route |

|---|---|---|

| Primary Reactants | Primary/Secondary Amine, Isothiocyanate | Primary Amines, Carbon Disulfide |

| Key Intermediate | None (Direct Addition) | Dithiocarbamate Salt nih.gov |

| Generality | Very general, widely applicable acs.orgmdpi.com | Good for primary aliphatic and aromatic amines tandfonline.comacs.org |

| Byproducts | Typically none, clean reaction | Can produce symmetrical byproducts if not controlled acs.org |

| Reagent Handling | Isothiocyanates can be toxic/volatile | Carbon disulfide is volatile, flammable, and has an unpleasant odor nih.gov |

| Typical Solvents | Dichloromethane, Ethanol, Toluene mdpi.comnih.gov | DMF, Acetonitrile, Water organic-chemistry.orglnu.edu.cn |

Advancements in Green Chemistry Approaches for Thiourea Synthesis

In response to the environmental impact of traditional organic syntheses, significant research has focused on developing greener methods for thiourea production. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and simplify workup procedures.

The use of water as a reaction solvent is a key principle of green chemistry. derpharmachemica.com Several efficient protocols for synthesizing thiourea derivatives in an aqueous medium have been reported. organic-chemistry.orgacs.orgtandfonline.comorganic-chemistry.org These methods often involve the condensation of amines with carbon disulfide in water, bypassing the need for toxic organic solvents and hazardous reagents like thiophosgene. organic-chemistry.orgtandfonline.com

The reaction of primary aliphatic amines with carbon disulfide proceeds smoothly in water, often at room temperature or under reflux, to give N,N'-disubstituted thioureas in excellent yields. tandfonline.com This approach is advantageous as it often requires no catalyst and involves a simple workup, where the product may precipitate from the reaction mixture and can be isolated by filtration. tandfonline.comorganic-chemistry.org This "on-water" methodology not only offers environmental benefits but can also enhance reaction rates and selectivity. organic-chemistry.org Continuous-flow systems using aqueous polysulfide solutions have also been developed, allowing for the mild and efficient multicomponent synthesis of thioureas with easy product isolation. nih.gov

Solvent-free synthesis represents another major advancement in green chemistry. Mechanochemistry, which uses mechanical energy (e.g., from ball milling or grinding) to induce chemical reactions, has emerged as a powerful tool for the clean and rapid synthesis of thioureas. nih.govresearchgate.net

The reaction of amines with isothiocyanates can be carried out quantitatively under solvent-free manual grinding or automated ball milling conditions, often in just a few minutes. researchgate.net This "click-type" chemistry is highly efficient and generates products with high purity without the need for chromatographic separation. researchgate.net Similarly, the synthesis from amines and carbon disulfide can be performed under mechanochemical conditions. nih.gov Thiocarbamoyl benzotriazoles, which are stable and easy-to-handle equivalents of isothiocyanates, have also been used in mechanochemical and vapor digestion syntheses with ammonia (B1221849) to produce primary thioureas with a workup based entirely on water. nih.govrsc.org These solvent-free methods significantly reduce waste, energy consumption, and the use of hazardous materials. researchgate.netpreprints.org

Table 2: Overview of Green Synthesis Approaches for Thioureas

| Approach | Description | Key Advantages | Representative Reactants |

|---|---|---|---|

| Aqueous Medium Synthesis | Uses water as the reaction solvent, replacing volatile organic compounds (VOCs). organic-chemistry.org | Environmentally benign, often simple workup, avoids toxic solvents, potential for rate enhancement. tandfonline.comorganic-chemistry.org | Amines, Carbon Disulfide organic-chemistry.orgtandfonline.com |

| Mechanochemical Activation | Uses mechanical force (milling/grinding) to drive reactions in the solid state. researchgate.net | Solvent-free, rapid reaction times, high yields, minimal waste, energy efficient. nih.govresearchgate.netmdpi.com | Amines, Isothiocyanates, CS₂ nih.govresearchgate.net |

| Continuous-Flow Synthesis | Reactants are continuously mixed in a flowing stream, often using an aqueous medium. nih.gov | Mild conditions, excellent yields, easy product isolation by filtration, scalable. nih.gov | Isocyanides, Amines, Aqueous Polysulfide nih.gov |

Strategies for Derivatization and Analogue Generation of this compound

The core structure of this compound can be readily modified to generate a wide range of analogues for structure-activity relationship (SAR) studies. Derivatization strategies typically involve altering the substituents on the nitrogen atoms (the N1 and N3 positions).

The most direct method for generating analogues is to vary the starting materials in the established synthetic pathways. By substituting benzylamine or butylamine with other primary or secondary amines, a diverse library of derivatives can be created. For instance:

Modification of the Benzyl Moiety: Replacing benzylamine with various substituted benzylamines (e.g., with electron-donating or electron-withdrawing groups on the phenyl ring) or other arylalkylamines can explore the electronic and steric effects of this part of the molecule. asm.org Using heteroaromatic amines can introduce different physicochemical properties.

Modification of the Butyl Moiety: The n-butyl group can be replaced with other alkyl chains (linear, branched, or cyclic), exploring the impact of lipophilicity and chain length on the compound's properties. asm.org

Introduction of Functional Groups: Utilizing amines that contain other functional groups, such as amino acids, allows for the synthesis of complex, chiral thiourea derivatives. nih.gov For example, reacting an isothiocyanate with an amino acid can create thiourea-tethered C-glycosyl amino acids. rsc.org

Synthesis of Complex Analogues: More complex analogues, such as those containing heterocyclic scaffolds like thiazole (B1198619) or benzimidazole, can be synthesized by reacting appropriately functionalized isothiocyanates with amines or by further cyclization reactions of the thiourea product. nih.govtandfonline.comtandfonline.comresearchgate.net For example, 1-aroyl-3-arylthioureas can undergo base-catalyzed intramolecular cyclization to form quinazolinone derivatives. researchgate.net

These derivatization strategies allow for the systematic tuning of a molecule's properties, which is crucial in fields like drug discovery and materials science. rsc.org

N-Substitution Modifications and Their Synthetic Accessibility

The core structure of this compound features two nitrogen atoms within the thiourea linkage, both of which are amenable to substitution, offering a direct avenue for structural diversification. The primary synthetic route to the parent compound involves the reaction of benzylamine with butyl isothiocyanate, or alternatively, benzyl isothiocyanate with butylamine. nih.gov This straightforward condensation reaction provides a foundation for introducing further substitutions.

N-substitution modifications can be achieved by utilizing appropriately substituted primary or secondary amines as starting materials. For instance, replacing benzylamine with an N-substituted benzylamine would yield an N,N'-disubstituted thiourea. Similarly, employing a secondary amine in place of butylamine can lead to trisubstituted thiourea derivatives. The accessibility of these modifications is largely dependent on the commercial availability or synthetic ease of obtaining the required substituted amine precursors.

Microwave-assisted synthesis has been shown to accelerate the reaction between N-benzylamine and allyl isothiocyanate, suggesting a potential rapid method for generating N-substituted analogs of this compound. This technique can significantly reduce reaction times from hours to minutes. Furthermore, multicomponent reactions involving an isocyanide, an amine, and elemental sulfur in water present a modern, chromatography-free method for synthesizing thioureas, which could be adapted for N-substitution modifications. researchgate.net

| Starting Material 1 | Starting Material 2 | Product |

| Benzylamine | Butyl isothiocyanate | This compound |

| N-Methylbenzylamine | Butyl isothiocyanate | 1-Benzyl-1-methyl-3-butylthiourea |

| Benzylamine | N,N-Dibutylamine | 1-Benzyl-3,3-dibutylthiourea |

Introduction of Diverse Substituents to the Benzyl Moiety

The benzyl group of this compound offers a prime location for introducing a wide array of substituents to modulate the compound's properties. This is typically achieved by starting with a substituted benzylamine and reacting it with butyl isothiocyanate. The electronic and steric nature of the substituents on the phenyl ring can be systematically varied.

A range of substituted benzylamines are commercially available or can be synthesized through established methods, allowing for the introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, fluoro, nitro) onto the aromatic ring. google.com For example, the synthesis of derivatives such as 1-(4-methoxybenzyl)-3-butylthiourea or 1-(4-chlorobenzyl)-3-butylthiourea would follow the standard condensation procedure. google.com The synthesis of uracil (B121893) derivatives with a substituted benzyl group has also been reported, highlighting the feasibility of incorporating complex substituents. nih.gov

The generation of a library of benzyl-substituted analogs allows for a systematic exploration of structure-activity relationships. For instance, patent literature describes the synthesis of thiourea derivatives with various substituted benzyl groups for specific biological applications. google.com

| Substituted Benzylamine | Product |

| 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-3-butylthiourea |

| 4-Chlorobenzylamine | 1-(4-Chlorobenzyl)-3-butylthiourea |

| 4-Fluorobenzylamine | 1-(4-Fluorobenzyl)-3-butylthiourea |

| 3,5-Dimethylbenzylamine | 1-(3,5-Dimethylbenzyl)-3-butylthiourea |

Structural Variations on the Butyl Moiety for Library Generation

Varying the alkyl group attached to the second nitrogen of the thiourea core provides another powerful strategy for generating a diverse library of compounds based on the this compound template. This is accomplished by reacting benzylamine with a variety of commercially available or synthetically accessible isothiocyanates.

The butyl group can be replaced with other alkyl chains of varying lengths (e.g., methyl, ethyl, hexyl), branched alkyl groups (e.g., tert-butyl, isobutyl), or cyclic alkyl groups (e.g., cyclohexyl). nih.gov For example, the reaction of benzylamine with cyclohexyl isothiocyanate yields 1-benzyl-3-cyclohexylthiourea. nih.gov This flexibility allows for the fine-tuning of the lipophilicity and steric bulk of this portion of the molecule.

| Isothiocyanate | Product |

| Methyl isothiocyanate | 1-Benzyl-3-methylthiourea |

| Ethyl isothiocyanate | 1-Benzyl-3-ethylthiourea |

| Hexyl isothiocyanate | 1-Benzyl-3-hexylthiourea |

| Cyclohexyl isothiocyanate | 1-Benzyl-3-cyclohexylthiourea |

| Allyl isothiocyanate | 1-Benzyl-3-allylthiourea |

Mechanistic Investigations of 1 Benzyl 3 Butylthiourea S Biological Activities Excluding Clinical Outcomes

Enzyme Modulation and Inhibition Mechanisms

Thiourea (B124793) compounds are recognized for their ability to interact with and modulate the function of various enzymes, a characteristic attributed to the reactive sulfur atom and the structural arrangement of the urea (B33335) backbone. This interaction often leads to enzyme inhibition, a key mechanism in the therapeutic potential of many drugs.

The inhibitory potential of thiourea derivatives has been evaluated against several key enzymes implicated in metabolic and neurodegenerative diseases.

α-Glucosidase: This enzyme is a primary target for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govisciii.es α-Glucosidase inhibitors delay carbohydrate digestion by reversibly inhibiting enzymes in the small intestine, which convert complex carbohydrates into absorbable monosaccharides. isciii.es Studies on various thiourea derivatives have demonstrated significant α-glucosidase inhibitory activity. For instance, certain 1,3-disubstituted thiourea derivatives have shown potent inhibition, with some compounds exhibiting activity greater than the standard drug, acarbose. mdpi.com The kinetics of this inhibition can vary, with some derivatives showing mixed competitive-uncompetitive or uncompetitive types of inhibition. jbums.org

Table 1: α-Glucosidase Inhibitory Activity of Selected Thiourea Derivatives

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 15 ± 0.030 | nih.gov |

| 1-benzyl-3-(2-((3-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 19 ± 0.060 | nih.gov |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (Converts to 9.77 mM) | 9770 | mdpi.com |

| Acarbose (Standard) | 58.8 ± 0.012 | nih.gov |

| Acarbose (Standard) | 11960 (Converts to 11.96 mM) | mdpi.com |

This table presents data for structurally related compounds to illustrate inhibitory potential, not for 1-Benzyl-3-butylthiourea itself.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, and their inhibition is a key strategy in managing Alzheimer's disease. nih.govmdpi.com Thiourea derivatives have been synthesized and identified as potent inhibitors of both AChE and BChE. nih.gov For example, coumarin-linked thiourea derivatives have demonstrated IC₅₀ values in the sub-micromolar range, indicating high potency. nih.gov The design of these inhibitors often incorporates moieties like N-benzyl pyridinium (B92312), which can effectively interact with the enzyme's active site. ut.ac.ir

Table 2: Cholinesterase Inhibitory Activity of Selected Thiourea Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | AChE | 0.04 ± 0.01 | nih.gov |

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea | BChE | 0.06 ± 0.02 | nih.gov |

| Benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 4.33 | mdpi.com |

This table presents data for structurally related compounds to illustrate inhibitory potential, not for this compound itself.

Ribonucleotide Reductase (RNR): RNR is an essential enzyme for DNA synthesis and repair, making it a significant target in cancer therapy. nih.govnih.govmdpi.com It catalyzes the conversion of ribonucleoside diphosphates to their deoxyribonucleoside counterparts. mdpi.com Inhibition of RNR can disrupt this process, leading to cell death. While specific studies on this compound are not available, thiosemicarbazones, which are structurally related to thioureas, are known inhibitors of RNR. core.ac.uk Novel RNR inhibitors have been developed that act by blocking the formation of the active holoenzyme complex. nih.gov

The mechanism of enzyme inhibition by thiourea derivatives often involves direct interaction with the enzyme's active site. However, allosteric modulation, where the inhibitor binds to a site other than the active site to induce a conformational change, is also a possibility. In the case of cholinesterases, inhibitors can interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). ut.ac.ir Molecular docking studies on coumarin-based N-benzyl pyridinium derivatives, for example, have shown that the inhibitor can occupy both the CAS and PAS binding sites of the AChE enzyme, demonstrating a dual binding mechanism. ut.ac.ir For ribonucleotide reductase, inhibitors have been designed to target novel ligand-binding pockets on the RRM2 subunit, preventing the assembly of the RRM1-RRM2 quaternary structure essential for enzyme activity. nih.gov

Molecular Interactions with Biological Macromolecules

The biological effects of this compound are predicated on its ability to interact with large biological molecules, primarily proteins and potentially nucleic acids.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein, to form a stable complex. laurinpublishers.com This method is widely used to understand the binding affinity and specificity of potential drug candidates. For thiourea derivatives, docking studies have been instrumental in elucidating their mechanism of action.

Studies on α-glucosidase inhibitors have used molecular docking to explore the ligand-receptor interactions that account for their inhibitory activity. nih.gov Similarly, for cholinesterase inhibitors, docking simulations have helped to explore the probable binding modes within the active sites of both AChE and BChE. nih.gov In studies of thiourea analogs as potential antibacterial agents, molecular docking showed a good interaction with the DNA gyrase subunit B receptor. nih.govmui.ac.ir These computational studies provide critical insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 3: Molecular Docking Scores of Selected Thiourea Analogs with Target Proteins

| Compound Analog | Target Protein | Docking Score (Rerank Score) | Source |

|---|---|---|---|

| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA gyrase subunit B | -91.2304 | mui.ac.ir |

| 1-allyl-3-benzoylthiourea (B5185869) | DNA gyrase subunit B | -83.8967 | mui.ac.ir |

| Ciprofloxacin (Standard) | DNA gyrase subunit B | -70.9231 | mui.ac.ir |

This table presents data for structurally related compounds to illustrate binding affinity, not for this compound itself.

While protein interactions are the most studied mechanism for thiourea derivatives, the potential for direct interaction with nucleic acids like DNA exists. The study of 1-allyl-3-benzoylthiourea analogs, for instance, used molecular docking to investigate interactions with DNA gyrase, an enzyme crucial for DNA replication. nih.govmui.ac.ir Furthermore, some nickel(II) complexes containing thiourea derivatives have been shown to inhibit the function of the DNA topoisomerase I enzyme, which alters the topology of DNA. core.ac.uk These findings suggest that thiourea-based compounds could potentially interfere with DNA processes, representing an area for future investigation for this compound.

Cellular Pathway Modulation in In Vitro Models (Excluding Clinical Human Trials)

The interactions of thiourea derivatives at the molecular level translate into the modulation of complex cellular pathways, which has been observed in various in vitro models. These studies, conducted on cell lines, provide insights into the compound's potential effects on cellular processes like proliferation, apoptosis, and inflammatory responses.

For example, various plant extracts containing active compounds have been shown to induce apoptosis (programmed cell death) in colon cancer cell lines such as HT-29 and HCT116. nih.gov The mechanisms involved include the inhibition of critical survival pathways like the PI3K/Akt pathway and the modulation of transcription factors such as NF-κB. nih.gov

In the context of infectious diseases, novel urea and thiourea derivatives have been synthesized and evaluated for their leishmanicidal activity against Leishmania infantum amastigotes in vitro. asm.orgasm.org These studies test the compounds for their efficacy against the parasite and their cytotoxicity against human cell lines (e.g., THP-1 monocytic cells) to determine selectivity. asm.orgasm.org The results indicate that increasing the lipophilicity of the thiourea derivatives can enhance their permeability through cellular membranes and thus improve their in vitro activity. asm.org These examples highlight the potential for this compound to modulate key cellular pathways relevant to various diseases, warranting further investigation in appropriate in vitro models.

Mechanisms of Cell Growth Inhibition in Cancer Cell Lines

No specific studies detailing the mechanisms by which this compound inhibits the growth of cancer cell lines were found.

Induction of Apoptosis and Cell Cycle Arrest Pathways in Cell Lines

There is no available research specifically identifying or detailing the induction of apoptosis or cell cycle arrest pathways in any cell line as a result of treatment with this compound.

Modulation of Specific Signaling Cascades

The modulation of any specific signaling cascades by this compound has not been documented in the available literature.

Mechanisms of Antimicrobial Action (Preclinical/In Vitro)

While general antimicrobial properties are noted for the broader class of thiourea compounds, specific preclinical or in vitro studies on the antimicrobial mechanisms of this compound are not available.

Bacterial Target Identification and Inhibition

No research has been published that identifies specific bacterial targets or details the inhibitory mechanisms of this compound.

Fungal Target Identification and Inhibition

There is no available data identifying specific fungal targets or the mechanisms of inhibition for this compound.

No Scientific Data Found for this compound in Coordination Chemistry and Advanced Material Applications

Despite a thorough search of available scientific literature, no specific research findings, data, or publications pertaining to the coordination chemistry, catalytic applications, or role in supramolecular chemistry of this compound could be located.

The requested article, which was to be structured around the specific outline provided, cannot be generated due to the absence of foundational research on this particular compound in the specified contexts. The intended sections and subsections, including its role as a ligand, its coordination modes, the synthesis of its metal complexes, and its potential applications in catalysis and supramolecular chemistry, remain unexplored in the accessible scientific domain.

Consequently, the creation of detailed, informative, and scientifically accurate content, as well as the generation of data tables based on research findings, is not possible at this time. The compound "this compound" does not appear to be a subject of published research in the areas of focus for this article.

Coordination Chemistry and Advanced Material Applications of 1 Benzyl 3 Butylthiourea

Role in Supramolecular Chemistry and Self-Assembly

Non-Covalent Interactions and Crystal Engineering

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. nih.gov In the context of 1-Benzyl-3-butylthiourea, non-covalent interactions are paramount in dictating its solid-state assembly and that of its metal complexes.

The primary non-covalent interactions involving thiourea (B124793) derivatives are:

π-π Stacking: The presence of the benzyl (B1604629) group introduces the possibility of π-π stacking interactions between aromatic rings in adjacent molecules, further stabilizing the crystal lattice.

van der Waals Forces: The aliphatic butyl group contributes to crystal packing primarily through weaker van der Waals forces.

The interplay of these interactions is crucial. For instance, the strong N-H···S hydrogen bonds often dominate, forming the primary structural motifs, which are then organized into more complex architectures by weaker interactions like π-stacking and van der Waals forces. harvard.edu This hierarchical control allows for the rational design of crystalline materials. The study of electrostatic complementarity, where electron-rich (nucleophilic) regions interact with electron-poor (electrophilic) regions, provides a deeper understanding of why these synthons form. nih.gov By modifying substituents, as in the case of the benzyl and butyl groups, it is possible to tune these interactions to engineer new crystal structures with specific topologies.

Applications in Receptor Design and Anion Recognition

The thiourea functional group is a highly effective binding motif for anions, making compounds like this compound promising candidates for the design of synthetic receptors. researchgate.net The two N-H protons of the thiourea group can form strong, directional hydrogen bonds with a variety of anions, including halides, carboxylates, and phosphates. researchgate.netnih.gov

The design of a thiourea-based anion receptor involves several key principles:

Binding Site: The -NH-C(S)-NH- core provides a pre-organized site for chelation.

Acidity of N-H Protons: The electron-withdrawing nature of the thiocarbonyl group (C=S) enhances the acidity of the N-H protons, making them better hydrogen bond donors.

Cooperative Binding: The two N-H groups can bind to a single anion simultaneously, leading to higher affinity and selectivity.

Research on various thiourea derivatives has demonstrated their efficacy in anion recognition. researchgate.net The binding process can be monitored by techniques such as ¹H NMR titration, where the complexation of an anion causes a downfield shift in the signals of the NH protons. beilstein-journals.org The choice of substituents on the nitrogen atoms is critical for modulating the receptor's solubility, acidity, and selectivity. In this compound, the benzyl group can be used to introduce additional binding sites (e.g., for π-anion interactions) or to attach the receptor to a larger framework, while the butyl group enhances solubility in less polar organic solvents.

The table below shows representative binding constant data for anion recognition by a related ureido-based receptor, illustrating the typical affinities observed.

| Receptor | Anion (as Tetrabutylammonium Salt) | Binding Constant (Ka) in M-1 | Solvent System |

|---|---|---|---|

| Calix mdpi.comarene-based Ureido Receptor | N-acetyl-L-phenylalaninate | 14500 | DMSO-d6 |

| N-acetyl-D-phenylalaninate | 4350 | ||

| Acetate (AcO-) | 2400 |

Prospective in Advanced Materials Development

The functional properties of this compound extend beyond molecular recognition into the realm of advanced materials. Its ability to act as a ligand for metal ions is central to these applications.

Incorporation into Polymer-Metal Hybrid Materials

Polymer-metal hybrid materials are composites that combine the properties of a polymer matrix (e.g., processability, flexibility, stability) with the functional characteristics of metal complexes (e.g., catalytic activity, optical or magnetic properties). nih.govmdpi.com Thiourea derivatives, including this compound, can be used to create such materials.

The process typically involves two main strategies:

Pre-complexation: The thiourea ligand is first coordinated with a metal ion (e.g., Ni(II), Cu(II), Pt(II)). This pre-formed metal complex, which possesses specific functional groups, is then incorporated into a polymer matrix either by physical blending or by covalent grafting during polymerization. For example, thiourea-metal complexes have been added to epoxy resins, resulting in materials with enhanced thermal stability and tensile strength. researchgate.net

In-situ Complexation: The thiourea ligand is first integrated into the polymer backbone or as a side chain. The resulting functional polymer is then exposed to a solution of metal salts, leading to the formation of metal complexes directly within the polymer matrix.

The role of this compound in these hybrids would be to act as a chelating agent that securely anchors metal ions within the polymer structure. The sulfur atom is a soft donor and preferentially binds to soft metal ions like Hg(II), Cd(II), and Pb(II), making these materials potentially useful for applications in environmental remediation or sensing. acs.org The benzyl and butyl groups would influence the compatibility of the metal complex with the polymer matrix, which is crucial for achieving a homogeneous and stable hybrid material. nih.gov

Development of Functional Sensors or Chemodosimeters

The ability of thiourea derivatives to selectively bind specific analytes, particularly metal ions and anions, makes them excellent candidates for the development of chemical sensors. nih.gov A sensor based on this compound could operate through several mechanisms, most commonly involving an optical or electrochemical signal change upon binding.

Colorimetric Sensors: If the thiourea ligand is conjugated with a chromophore (a colored molecule), the binding of an ion can perturb the electronic system of the chromophore, leading to a visible color change. The interaction of the thiourea sulfur atom with heavy metal ions like Hg(II) is a well-established principle for designing colorimetric sensors. nih.gov

Fluorescent Sensors: Similarly, if the thiourea receptor is attached to a fluorophore, ion binding can cause either quenching ("turn-off") or enhancement ("turn-on") of the fluorescence signal. This provides a highly sensitive method for detection.

Chemodosimeters: Unlike a chemosensor, which relies on reversible binding, a chemodosimeter undergoes an irreversible chemical reaction with the analyte, producing a signal. For example, a reaction between the thiourea group and a specific metal ion could lead to a permanent color or fluorescence change, providing a clear and unambiguous signal for the presence of the analyte. Thiourea derivatives have been explored as versatile detectors for both cations and anions. nih.gov

The table below outlines the potential sensing applications for thiourea-based compounds.

| Analyte Type | Sensing Principle | Potential Signal Output | Relevant Research Finding |

|---|---|---|---|

| Heavy Metal Cations (e.g., Hg2+, Pb2+, Cd2+) | Coordination with Thiourea Sulfur/Nitrogen | Color Change, Fluorescence Quenching/Enhancement | Thiourea derivatives are effective for detecting heavy metal ions in aqueous media. acs.orgnih.gov |

| Anions (e.g., F-, AcO-) | Hydrogen Bonding with N-H Groups | Color Change, Fluorescence Change | Thiourea groups are widely used as H-bond donors in anion receptors. researchgate.net |

Advanced Analytical Methodologies for Research Scale Investigation of 1 Benzyl 3 Butylthiourea

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 1-Benzyl-3-butylthiourea, offering non-destructive methods to probe its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular skeleton.

In ¹H NMR, the protons of the benzyl (B1604629) and butyl groups exhibit characteristic chemical shifts and splitting patterns. The aromatic protons of the benzyl group typically appear in the δ 7.2-7.4 ppm region rsc.orgrsc.org. The methylene protons adjacent to the nitrogen (N-CH₂) of the benzyl group would be expected to show a singlet or a doublet around δ 4.5-4.8 ppm, depending on coupling with the adjacent N-H proton. The protons of the butyl group would resonate in the aliphatic region (δ 0.9-3.5 ppm), with the terminal methyl group (CH₃) appearing as a triplet around δ 0.9 ppm. The N-H protons are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature, which can provide insights into hydrogen bonding and conformational dynamics.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The most deshielded carbon is typically the thiocarbonyl (C=S) carbon, resonating in the range of δ 180-185 ppm. The aromatic carbons of the benzyl group appear between δ 127-140 ppm, while the benzylic CH₂ carbon is found around δ 48-50 ppm. The carbons of the butyl chain resonate in the upfield region of the spectrum nih.govspectrabase.com. Analysis of NMR data for structurally similar compounds, such as N-acyl thiourea (B124793) derivatives, reveals that restricted rotation around the C-N bonds can lead to the broadening of signals at room temperature, which sharpen upon heating nih.gov. This dynamic behavior is crucial for understanding the conformational preferences of this compound in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous thiourea structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiocarbonyl (C=S) | - | ~182 |

| Aromatic C (Quaternary) | - | ~138 |

| Aromatic CH | ~7.3 | ~127-129 |

| Benzyl CH₂ | ~4.7 | ~49 |

| Butyl N-CH₂ | ~3.5 | ~45 |

| Butyl CH₂ | ~1.6 | ~31 |

| Butyl CH₂ | ~1.4 | ~20 |

| Butyl CH₃ | ~0.9 | ~14 |

| N-H (Benzyl side) | Broad, variable | - |

| N-H (Butyl side) | Broad, variable | - |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds rsc.org. Key expected absorptions include:

N-H Stretching: A prominent band or bands in the 3200-3400 cm⁻¹ region, characteristic of the N-H groups in the thiourea moiety.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl methylene and butyl groups are observed just below 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl group vibration, which is a key identifier, typically appears in the 1250-1020 cm⁻¹ region, often coupled with C-N stretching.

C-N Stretching: Bands associated with C-N stretching are expected in the 1400-1600 cm⁻¹ range.

Aromatic C=C Bending: Characteristic out-of-plane bending for the monosubstituted benzene ring can be found in the 690-770 cm⁻¹ region.

UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. For this compound, two main types of transitions are expected. The benzene ring of the benzyl group gives rise to intense π→π* transitions, typically observed below 280 nm. The thiocarbonyl (C=S) group contains non-bonding electrons (n) and a π-system, allowing for a lower energy n→π* transition, which often appears as a weaker absorption band at a longer wavelength rsc.orgresearchgate.net. The exact position and intensity of these absorption maxima are dependent on the solvent used.

Table 2: Key Spectroscopic Data for this compound Data is predicted based on characteristic functional group frequencies and electronic transitions of analogous compounds.

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3030 - 3100 | |

| Aliphatic C-H Stretch | 2850 - 2960 | |

| C-N Stretch | 1400 - 1600 | |

| C=S Stretch | 1020 - 1250 | |

| UV-Visible (UV-Vis) | π→π* (Aromatic) | ~260 - 280 |

| n→π* (Thiocarbonyl) | > 290 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. The compound has a molecular formula of C₁₂H₁₈N₂S and an exact mass of approximately 222.12 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 222. The fragmentation of this ion is predictable based on the structure. A hallmark of benzyl-containing compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum researchgate.netbris.ac.uk. Other significant fragmentation pathways include alpha-cleavage adjacent to the nitrogen atoms and cleavage of the butyl chain libretexts.orglibretexts.orgmiamioh.edu.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 222 | [C₁₂H₁₈N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 165 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 131 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (often base peak) |

| 57 | [C₄H₉]⁺ | Butyl cation |

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, starting materials, or complex matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of this compound in research settings. A reversed-phase (RP-HPLC) method is typically developed due to the compound's moderate polarity.

Method development involves optimizing several parameters to achieve good resolution, symmetric peak shape, and a reasonable analysis time. A typical method would utilize a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer nih.govmdpi.com. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., ~260 nm).

Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness mdpi.com.

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Elution | Gradient (e.g., 50% to 95% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

For the analysis of this compound at very low concentrations or in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity biorxiv.orgnih.gov.

This method couples the separation power of HPLC with the detection capabilities of a tandem mass spectrometer, typically a triple quadrupole instrument. After chromatographic separation, the analyte is ionized, usually by electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺ at m/z 223. In the first quadrupole (Q1), this precursor ion is selected. It then passes into the second quadrupole (Q2), a collision cell, where it is fragmented by collision-induced dissociation (CID). Specific product ions, resulting from the fragmentation of the precursor, are then monitored in the third quadrupole (Q3).

This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it requires a compound to meet two mass-based criteria: the correct precursor ion mass and the correct product ion mass semanticscholar.orgresearchgate.net. This dual-filter approach drastically reduces background noise and allows for accurate quantification at picogram or even femtogram levels biorxiv.org.

Table 5: Hypothetical LC-MS/MS Parameters in MRM Mode for this compound

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 223 [M+H]⁺ |

| Product Ion (Q3) - Quantifier | m/z 91 (Tropylium ion) |

| Product Ion (Q3) - Qualifier | m/z 166 ([M+H - C₄H₉]⁺) |

| Collision Energy | Optimized for specific transitions |

In Vitro Bioassay Development for Activity Profiling

The biological activity of novel chemical entities is paramount in drug discovery and development. For a research-scale investigation of this compound, a series of in vitro bioassays are essential to profile its potential cytotoxic, enzyme-inhibiting, and antimicrobial effects. These assays provide foundational data on the compound's biological interactions, guiding further research. The development of these bioassays involves standardized, reproducible methods that allow for the quantitative assessment of specific biological activities.

Cell Viability Assays (e.g., MTT) in Cultured Cell Lines

Cell viability assays are fundamental in toxicology and pharmacology for assessing the effect of a compound on living cells. The MTT assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. aatbio.comnih.gov

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial succinate dehydrogenase in metabolically active cells. aatbio.comsigmaaldrich.com This conversion only occurs in viable cells. nih.gov The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO), and the absorbance of the solution is measured spectrophotometrically, typically around 570 nm. nih.govnih.gov The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. aatbio.com

In the context of evaluating this compound, the MTT assay would be employed to screen for cytotoxic effects against various human cancer cell lines and to assess selectivity by testing against normal cell lines. The assay involves seeding cells in 96-well plates, allowing them to attach, and then exposing them to a range of concentrations of the compound for a specified period, often 72 hours. nih.gov Following incubation, the MTT reagent is added, and after a further incubation period to allow for formazan formation, the crystals are dissolved, and the absorbance is read. nih.gov The results are typically used to calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

While specific MTT assay data for this compound is not available in the cited literature, research on other thiourea derivatives demonstrates the utility of this method. For instance, various 3-(trifluoromethyl)phenylthiourea analogs have been shown to be highly cytotoxic against human colon (SW480, SW620) and prostate (PC3) cancer cells, with IC50 values often below 10 µM. nih.gov Similarly, thiourea derivatives bearing a benzodioxole moiety revealed significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, with some compounds showing greater potency than the reference drug doxorubicin. nih.gov

Table 1: Example Cytotoxic Activity (IC50, µM) of Various Thiourea Derivatives on Different Cancer Cell Lines (MTT Assay) This table presents data for various thiourea derivatives to illustrate the application of the MTT assay and does not represent data for this compound.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 3-(trifluoromethyl)phenylthiourea analog 1 | SW480 (Colon) | 8.8 ± 0.51 | nih.gov |

| 3-(trifluoromethyl)phenylthiourea analog 2 | SW620 (Colon) | 7.9 ± 0.62 | nih.gov |

| 3-(trifluoromethyl)phenylthiourea analog 3 | PC3 (Prostate) | 9.7 ± 0.55 | nih.gov |

| Benzodioxole-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | nih.gov |

| Benzodioxole-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | nih.gov |

| Benzodioxole-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | nih.gov |

Enzyme Inhibition Assays (e.g., IC50 determination)

Many drugs exert their therapeutic effects by inhibiting specific enzymes. nih.gov Enzyme inhibition assays are therefore crucial for identifying and characterizing the potential of compounds like this compound as enzyme inhibitors. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. edx.org The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. edx.orgwikipedia.org

To determine the IC50 value, a series of experiments are conducted where the enzyme and its substrate are present at constant concentrations, while the concentration of the inhibitor is systematically varied. edx.org The rate of the reaction is measured for each inhibitor concentration. The data, plotting reaction velocity against the logarithm of the inhibitor concentration, typically generates a sigmoidal dose-response curve. The IC50 value is determined from the inflection point of this curve. edx.org A lower IC50 value signifies a more potent inhibitor. youtube.com

Thiourea derivatives have been widely investigated as inhibitors of various enzymes. For example, they have shown significant inhibitory activity against urease, an enzyme implicated in pathologies like peptic ulcers and urolithiasis. rsc.orgmdpi.com Other studies have demonstrated that certain thiourea derivatives can inhibit carbonic anhydrases and cholinesterases. nih.govnih.gov For instance, in an anti-urease screening of alkyl chain-linked thiourea derivatives, several compounds showed potent activity, with one derivative exhibiting an IC50 value of 10.65 µM, which was more potent than the standard inhibitor, thiourea (IC50 = 15.51 µM). rsc.org

Table 2: Example Enzyme Inhibitory Activity (IC50, µM) of Various Thiourea Derivatives This table presents data for various thiourea derivatives to illustrate the application of enzyme inhibition assays and does not represent data for this compound.

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

| Alkyl chain-linked thiourea 3c | Jack Bean Urease | 10.65 ± 0.45 | rsc.org |

| Bis-Acyl-Thiourea UP-1 | Urease | 1.55 ± 0.0288 | mdpi.com |

| Ruthenium complex of thiourea 4b | Jack Bean Urease | 17.06 ± 0.05 | researchgate.net |

| Sulfonamide-substituted amide 9 | Carbonic Anhydrase II | 0.18 ± 0.05 | nih.gov |

| Sulfonamide-substituted amide 11 | Carbonic Anhydrase IX | 0.17 ± 0.05 | nih.gov |

| Thiourea derivative 4h | S. aureus DNA Gyrase | 1.25 ± 0.12 | rsc.org |

Antimicrobial Susceptibility Testing Methods (e.g., MIC)

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against pathogenic microorganisms. The goal is to ascertain the lowest concentration of the compound that can inhibit the visible growth of a bacterium or fungus, a value known as the Minimum Inhibitory Concentration (MIC). nih.gov The MIC is a standard measure for assessing the potency of an antimicrobial agent. nih.gov

The broth microdilution method is a common technique for determining MIC values. scielo.org.mx In this assay, a standardized inoculum of the microorganism is exposed to serial twofold dilutions of the test compound in a liquid growth medium, typically in a 96-well microtiter plate. mdpi.com After an incubation period (e.g., 16-24 hours at 37°C), the plates are visually inspected for turbidity. nih.gov The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism. nih.gov A low MIC value indicates that less of the compound is required to inhibit the growth of the organism. nih.gov

The thiourea scaffold is present in many agents with documented antibacterial and antifungal activities. nih.govmdpi.com Studies on various thiourea derivatives have demonstrated a broad spectrum of activity. For example, one derivative, TD4, showed potent activity against several strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC values ranging from 2 to 16 µg/mL. nih.gov Other research has found certain thiourea derivatives to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.govmdpi.com The evaluation of this compound would involve testing it against a panel of clinically relevant bacteria and fungi to determine its MIC values and define its spectrum of antimicrobial activity.

Table 3: Example Antimicrobial Activity (MIC, µg/mL) of Various Thiourea Derivatives This table presents data for various thiourea derivatives to illustrate the application of antimicrobial susceptibility testing and does not represent data for this compound.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Thiourea derivative TD4 | S. aureus (MRSA) | 2 - 16 | nih.gov |

| Thiourea derivative 7a | S. aureus ATCC 29213 | 1.25 ± 0.11 | nih.gov |

| Thiourea derivative 7b | B. subtilis ATCC 6633 | 0.95 ± 0.22 | nih.gov |

| Thiourea derivative 8 | P. aeruginosa ATCC 27853 | 1.15 ± 0.05 | nih.gov |

| Thiourea derivative 4c | S. aureus | 0.78 - 3.125 | rsc.org |

| Thiourea derivative 2 | K. pneumoniae | 40 - 50 | mdpi.com |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Benzyl-3-butylthiourea and its derivatives?

Answer:

this compound is typically synthesized via a two-step reaction involving (i) the formation of an isothiocyanate intermediate and (ii) its subsequent reaction with an amine. For example, benzoyl chloride derivatives react with potassium thiocyanate (KSCN) to generate benzoyl isothiocyanate, which is then coupled with substituted amines (e.g., butylamine) under anhydrous conditions . Solvents like acetone or tetrahydrofuran (THF) are commonly used, and reactions are conducted at 0–25°C to control exothermicity. Purification involves recrystallization from ethanol or column chromatography. Variations in substituents (e.g., halogenated aryl groups) require adjusting stoichiometry and reaction time to optimize yields (typically 60–85%) .

Basic: Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Answer:

Key methods include:

- X-ray crystallography : Determines molecular conformation, bond lengths (e.g., C=S: ~1.68 Å), and intermolecular interactions (e.g., N–H⋯S hydrogen bonds) .

- Vibrational spectroscopy (IR/Raman) : Identifies functional groups (e.g., ν(C=O) at ~1680 cm⁻¹, ν(C=S) at ~1250 cm⁻¹) and hydrogen-bonding patterns .

- Multinuclear NMR : ¹H NMR reveals substituent effects on aromatic protons (δ 7.2–7.8 ppm), while ¹³C NMR confirms thiocarbonyl (δ ~180 ppm) and carbonyl (δ ~165 ppm) groups .

- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Advanced: How do substituents on the thiourea core influence molecular conformation and solid-state packing?

Answer:

Substituents dictate conformation (e.g., U-shaped vs. planar) through steric and electronic effects. For example:

- Bulky groups (e.g., butyl) promote non-planar geometries to minimize steric clash, while electron-withdrawing substituents (e.g., halogens) stabilize intramolecular hydrogen bonds (N–H⋯O=C), as seen in 1-Benzyl-3-(4-n-butylphenyl)thiourea .

- Halogen positioning (ortho/meta/para) on aryl rings alters π-stacking and van der Waals interactions, affecting crystal density (1.3–1.5 g/cm³) and melting points (120–180°C) .

- Computational studies (e.g., AIM analysis) quantify hydrogen-bond strengths (0.5–8 kcal/mol), guiding crystal engineering for desired properties .

Advanced: What computational strategies predict the electronic and nonlinear optical (NLO) behavior of this compound derivatives?

Answer:

- DFT (B3LYP/6-311++G(d,p)) : Models HOMO-LUMO gaps (3.5–4.2 eV) and charge-transfer dynamics. Polarizability (α) and hyperpolarizability (β) values (e.g., β = 1.2–5.8 ×10⁻³⁰ esu) predict NLO activity .

- TD-DFT : Simulates UV-Vis spectra (λ_max ~280–320 nm) by correlating electronic transitions (π→π*, n→π*) with experimental data .

- Natural Bond Orbital (NBO) analysis : Identifies stabilizing interactions (e.g., LP(S)→σ*(N–H)) and hyperconjugation effects .

Advanced: How can researchers resolve contradictions in crystallographic data across thiourea derivatives?

Answer:

Discrepancies in bond angles or packing motifs often arise from:

- Substituent electronic effects : Electron-donating groups (e.g., -OCH₃) increase planarity, while electron-withdrawing groups (e.g., -NO₂) distort the thiourea core .

- Solvent polarity : Polar solvents (e.g., DMSO) favor zwitterionic forms, altering hydrogen-bond networks compared to apolar solvents .

- Temperature during crystallization : Higher temperatures (e.g., 298 K vs. 100 K) reduce disorder but may favor kinetic over thermodynamic polymorphs .

Resolution involves comparative studies using high-resolution XRD (R factor < 0.05) and Hirshfeld surface analysis to quantify interaction contributions .

Advanced: What strategies optimize the synthesis of enantiomerically pure thiourea derivatives for chiral recognition studies?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-phenethylamine to induce asymmetry during thiourea formation .

- HPLC with chiral columns : Separate enantiomers using cellulose-based stationary phases (e.g., Chiralpak IA) and hexane/isopropanol eluents .

- Circular Dichroism (CD) : Monitor enantiomeric excess (ee > 90%) by analyzing Cotton effects at 220–260 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.